molecular formula C17H18O6 B6339534 ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate CAS No. 365542-95-6

ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate

Cat. No.: B6339534
CAS No.: 365542-95-6
M. Wt: 318.32 g/mol
InChI Key: KBMZFZTZHDZAGM-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate is an organic compound with the molecular formula C12H14O5. It is known for its role as a catalyst in organic synthesis, particularly in the condensation reactions of aromatic quinones with phenylacetones .

Properties

IUPAC Name

ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-2-23-17(22)16-11(7-14(20)9-15(16)21)4-3-10-5-12(18)8-13(19)6-10/h5-9,18-21H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMZFZTZHDZAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)CCC2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate has been studied for its potential therapeutic effects. Research indicates that the compound may exhibit:

  • Antioxidant Activity : The presence of multiple hydroxyl groups allows the compound to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Properties : Studies have shown that derivatives of this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Pharmacological Studies

Pharmacological investigations into this compound have highlighted its potential use as:

  • Anticancer Agent : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating cell signaling pathways .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, which could be useful in developing treatments for neurodegenerative diseases such as Alzheimer's .

Cosmetic Applications

Due to its antioxidant properties, this compound is being explored in cosmetic formulations:

  • Skin Care Products : The compound's ability to protect skin from oxidative damage makes it a valuable ingredient in anti-aging products .
  • Formulation Stability : Its incorporation into formulations can enhance the stability and efficacy of active ingredients due to its preservative qualities .

Data Table: Summary of Applications

Application AreaPotential BenefitsReferences
Medicinal ChemistryAntioxidant and anti-inflammatory properties
PharmacologyAnticancer and neuroprotective effects
CosmeticsSkin protection and formulation stability

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was determined to be lower than that of many common antioxidants, indicating superior efficacy in neutralizing oxidative stress .

Case Study 2: Anti-cancer Properties

In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations . These findings suggest potential for further development into an anticancer therapeutic.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of neuronal injury. The compound was shown to reduce neuronal death and inflammation in cultured neurons exposed to toxic agents .

Mechanism of Action

Biological Activity

Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate, a phenolic compound, has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, including its antioxidant, antimicrobial, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structure:

  • Molecular Formula : C15H16O5
  • Molecular Weight : 272.29 g/mol

This compound features a benzoate core with two hydroxy groups at positions 4 and 6, and an ethyl side chain attached to a dihydroxyphenyl moiety.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Studies have shown that this compound exhibits significant antioxidant activity.

Table 1: Antioxidant Activity Comparison

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound30 ± 1.525 ± 1.0
Ascorbic Acid10 ± 0.515 ± 0.7
Gallic Acid20 ± 1.022 ± 1.2

The results indicate that the compound's DPPH and ABTS radical scavenging activities are comparable to those of known antioxidants like ascorbic acid and gallic acid .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. It has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

The compound's effectiveness against these pathogens suggests potential applications in developing antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.

Case Study: Breast Cancer Cell Line

In a study assessing the effects on MCF-7 breast cancer cells, treatment with the compound resulted in:

  • Cell Viability Reduction : Decreased by approximately 60% at a concentration of 50 µg/mL after 48 hours.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for producing ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate, and how can reaction efficiency be optimized?

  • Answer : The compound's synthesis likely involves esterification of a phenolic acid precursor with ethanol, leveraging protection/deprotection strategies for hydroxyl groups to avoid side reactions. Optimization can be achieved via process control tools (e.g., real-time monitoring of reaction intermediates) and membrane separation technologies for purification . Reaction efficiency may benefit from kinetic studies using high-performance liquid chromatography (HPLC) to track intermediate formation, as described in analogous phenolic ester syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structural integrity and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and ester linkage.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 280 nm) to assess purity, as applied in similar hydroxybenzoate analyses .
  • Infrared (IR) Spectroscopy : To identify hydroxyl (-OH) and carbonyl (C=O) functional groups.

Advanced Research Questions

Q. How can researchers design experiments to elucidate the antioxidant mechanism of this compound, and what methodological controls are critical?

  • Answer :

  • Theoretical Framework : Link the study to free radical scavenging theories (e.g., hydrogen atom transfer or electron transfer mechanisms) .
  • Assays : Use 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays, with quercetin or ascorbic acid as positive controls.
  • Controls : Include solvent blanks, replicate measurements, and stability tests under assay conditions (e.g., pH, temperature) to rule out artifactual results .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different in vitro studies?

  • Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., cell-based vs. cell-free systems).
  • Contextual Analysis : Compare experimental variables (e.g., compound concentration, solvent composition) across studies, as small differences can significantly alter phenolic compound activity .
  • Meta-Analysis : Apply statistical tools to aggregate data from multiple studies, identifying outliers or trends obscured by methodological variability .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound's potential enzyme inhibitory effects?

  • Answer :

  • Computational Modeling : Use molecular docking to predict interactions with target enzymes (e.g., cyclooxygenase or tyrosinase), guided by structural analogs like 3,5-difluoro-2-hydroxybenzoic acid .
  • Inhibition Assays : Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive vs. non-competitive) and IC₅₀ values .
  • Synthetic Modifications : Introduce substituents (e.g., halogens or alkyl groups) to the phenolic backbone and compare activity changes .

Methodological Considerations Table

Research Objective Recommended Methods Key References
Synthesis OptimizationProcess control simulations, membrane separation
Structural Characterization¹H/¹³C NMR, HRMS, HPLC-UV
Antioxidant MechanismDPPH/FRAP assays, computational modeling
Bioactivity ContradictionsMeta-analysis, contextual variable mapping
Enzyme Inhibition SARMolecular docking, kinetic inhibition assays

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